![molecular formula C9H20N2O B1651622 {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol CAS No. 1308384-41-9](/img/structure/B1651622.png)
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol
Overview
Description
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol, also known as DMMP, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds known as cholinergic agonists, which act on the cholinergic system in the brain and peripheral nervous system.
Scientific Research Applications
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol has been used extensively in scientific research due to its ability to activate the cholinergic system. It has been studied in the context of Alzheimer's disease, Parkinson's disease, and other neurological disorders. {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol has also been used to study the effects of cholinergic agonists on learning and memory in animal models.
Mechanism of Action
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol acts as an agonist for the muscarinic acetylcholine receptor, which is a type of G protein-coupled receptor that is activated by acetylcholine. By binding to this receptor, {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol can stimulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol has been shown to have a number of biochemical and physiological effects, including increasing the release of acetylcholine, dopamine, and norepinephrine in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol in lab experiments is its ability to selectively activate the cholinergic system. This can be useful for studying the role of this system in various physiological processes. However, one limitation of using {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol is that it can be difficult to control the dose and timing of administration, which can affect the results of experiments.
Future Directions
There are many potential future directions for research on {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol. One area of interest is the use of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new compounds that are more selective and potent agonists for the muscarinic acetylcholine receptor. Additionally, further research is needed to understand the long-term effects of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol on the cholinergic system and other physiological processes.
properties
IUPAC Name |
[3-[(dimethylamino)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)7-9(8-12)4-3-5-10-6-9/h10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPGEFNWMLEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237764 | |
Record name | 3-Piperidinemethanol, 3-[(dimethylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol | |
CAS RN |
1308384-41-9 | |
Record name | 3-Piperidinemethanol, 3-[(dimethylamino)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinemethanol, 3-[(dimethylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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